N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a complex organic compound that features a unique combination of functional groups, making it of interest in medicinal chemistry. This compound is classified under the category of substituted benzamides, which are known for their diverse biological activities, including potential therapeutic effects against various diseases.
The synthesis and application of this compound have been documented in patent literature and scientific research focused on drug development. Notably, it has been investigated for its role as a phosphodiesterase inhibitor, which is significant in the context of treating disorders such as cancer and neurodegenerative diseases .
This compound can be classified as:
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis may employ various techniques such as:
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has a complex molecular structure characterized by:
The molecular formula can be represented as . Its molecular weight is approximately 364.43 g/mol. The compound's structural representation can be depicted using chemical drawing software, illustrating the connectivity between atoms and functional groups.
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can participate in various chemical reactions due to its functional groups:
These reactions can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to determine product formation and purity.
The mechanism of action for N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide primarily involves inhibition of phosphodiesterases, enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, the compound may enhance intracellular levels of these signaling molecules, leading to various physiological effects.
Research indicates that compounds with similar structures exhibit significant activity against phosphodiesterase 10, which is implicated in neurodegenerative disorders . The inhibition constants (IC50 values) for related compounds range from 10 to 100 nM, suggesting potential efficacy for therapeutic applications.
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is expected to exhibit:
Key chemical properties include:
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yloxy]benzamide holds promise in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2